rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis
Description
Chemical Structure:
The compound rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis (CAS: 2031242-44-9) features a stereospecific oxolane (tetrahydrofuran) ring substituted at the 2- and 3-positions. The 2-position carries a 3-cyclopropyl-1,2,4-oxadiazole moiety, while the 3-position is linked to a methanamine group. The cis configuration (2R,3R) ensures spatial proximity of functional groups, influencing its physicochemical and biological properties .
Properties
IUPAC Name |
[(2S,3S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c11-5-7-3-4-14-8(7)10-12-9(13-15-10)6-1-2-6;/h6-8H,1-5,11H2;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZUNOQVYCOFTI-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3C(CCO3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1CN)C2=NC(=NO2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis (CAS Number: 2031242-44-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
Research indicates that rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride may act as a selective modulator of certain neurotransmitter receptors. Specifically, it has been studied for its effects on muscarinic receptors:
- Muscarinic Receptor Activity : The compound has shown partial agonist activity at the M1 muscarinic receptor while exhibiting antagonist properties at M2 and M3 receptors. This functional selectivity suggests potential therapeutic applications in neurological disorders where modulation of cholinergic signaling is beneficial .
Antimicrobial Activity
A study focused on the compound's ability to inhibit bacterial virulence factors. The screening involved assessing its effects on the Type III Secretion System (T3SS) in pathogenic bacteria such as E. coli. Results indicated that high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of T3SS activity .
Neuropharmacological Effects
In neuropharmacological studies, rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride was evaluated for its potential in treating cognitive disorders. In vitro assays demonstrated that it could enhance synaptic plasticity in hippocampal slices, suggesting a role in improving memory and learning processes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Chemistry
The synthesis of rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride involves several steps that typically include the formation of the oxadiazole ring followed by the introduction of the cyclopropyl group. The ability to modify this compound through various synthetic pathways allows for the exploration of structure-activity relationships (SAR), which can lead to the development of more potent derivatives .
Case Studies
Case Study 1: M1 Receptor Agonism
In a controlled study assessing the effects of various oxadiazole derivatives on muscarinic receptors, rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride was found to selectively activate M1 receptors while inhibiting M2 and M3 receptors. This selectivity is crucial for minimizing side effects associated with non-selective muscarinic agonists .
Case Study 2: Antitumor Potential
A preliminary screening of several oxadiazole derivatives demonstrated that compounds structurally related to rac-[...]-methanamine hydrochloride exhibited significant cytotoxicity against breast cancer cell lines. The study suggested that further optimization could enhance efficacy and reduce toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A : rac-[(2R,3R)-2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Oxolan-3-yl]Methanamine Hydrochloride (CAS: 2031242-57-4)
- Key Differences :
- Substituent : Methyl group replaces cyclopropyl on the oxadiazole.
- Molecular Formula : C₈H₁₄ClN₃O₂
- Molecular Weight : 228.67 g/mol
- Lower molecular weight may enhance blood-brain barrier penetration.
Compound B : rac-[(2R,5S)-5-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Oxolan-2-yl]Methanamine Hydrochloride (SY218684)
- Key Differences: Stereochemistry: Oxolane substituents at 2- and 5-positions (vs. 2R,3R in the target compound). CAS: Not assigned.
- Implications :
Variations in Core Scaffold and Substituents
Compound C : rac-[(1R,3R)-2,2-Dimethyl-3-Phenylcyclopropyl]Methanamine Hydrochloride (CAS: 1909288-59-0)
- Key Differences :
- Core Structure : Cyclopropane replaces oxolane.
- Substituent : Phenyl group instead of oxadiazole.
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.7 g/mol.
- Implications :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stereochemistry |
|---|---|---|---|---|---|
| Target Compound | 2031242-44-9 | C₁₀H₁₆ClN₃O₂ | 254.7 | 3-Cyclopropyl-oxadiazole | (2R,3R)-cis |
| Compound A (Methyl analog) | 2031242-57-4 | C₈H₁₄ClN₃O₂ | 228.67 | 3-Methyl-oxadiazole | (2R,3R)-cis |
| Compound B (Positional isomer) | N/A | C₁₀H₁₆ClN₃O₂ | 254.7 | 3-Cyclopropyl-oxadiazole | (2R,5S) |
| Compound C (Cyclopropane core) | 1909288-59-0 | C₁₂H₁₈ClN | 211.7 | Phenyl | (1R,3R) |
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely enhances resistance to oxidative metabolism compared to methyl (Compound A) .
- Stereochemical Sensitivity : Compound B’s altered stereochemistry underscores the importance of chiral centers in drug-receptor interactions, as seen in enzyme inhibition studies of similar oxolane derivatives .
- Scaffold Flexibility vs.
Q & A
Q. Answer :
- X-ray crystallography : Provides definitive stereochemical confirmation but requires high-quality single crystals.
- Dynamic NMR : Use variable-temperature NMR to study rotational barriers of the cyclopropyl group, which may clarify diastereomeric ratios .
- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted shifts to validate configurations .
Basic: What safety precautions are necessary when handling this compound?
Q. Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.
- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .
Advanced: What experimental designs are suitable for studying its mechanism of action in biological systems?
Q. Answer :
- In vitro assays : Pair radioligand binding studies (e.g., -labeled analogs) with functional assays (cAMP or calcium flux) to assess receptor affinity and efficacy.
- Computational docking : Map the compound’s interaction with target proteins using molecular dynamics simulations, focusing on oxadiazole and cyclopropane moieties .
Basic: How should researchers address discrepancies in bioactivity data across studies?
Q. Answer :
- Standardize assays : Control variables like cell line passage number, buffer pH, and incubation time.
- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
Advanced: What separation technologies optimize enantiomeric resolution of this compound?
Q. Answer :
- Chiral chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak IA/IB).
- Membrane-assisted crystallization : Exploit differences in solubility between enantiomers under controlled temperature gradients .
Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?
Q. Answer :
- Stress testing : Incubate samples at pH 2–12 and 40–60°C for 24–72 hours. Monitor degradation via LC-MS and quantify using validated calibration curves .
Advanced: What pharmacokinetic (PK) models are appropriate for in vivo studies?
Q. Answer :
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate clearance and volume of distribution.
- Microsampling : Collect small blood volumes (<50 µL) to minimize animal stress while maintaining temporal resolution .
Basic: How does the compound’s stereochemistry influence its interaction with biological targets?
Q. Answer :
- Stereoisomer activity profiling : Compare IC values of individual enantiomers in target-specific assays.
- Molecular docking : Highlight stereospecific hydrogen bonding or steric clashes with active-site residues .
Advanced: What interdisciplinary approaches enhance research on this compound?
Q. Answer :
- Chemical biology : Integrate click chemistry for target identification (e.g., azide-alkyne cycloaddition with probe derivatives).
- Process engineering : Apply Quality-by-Design (QbD) principles to optimize synthetic scalability while maintaining enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
